N'-[(E)-(4-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide
CAS No.:
Cat. No.: VC15691133
Molecular Formula: C19H17N3O2
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17N3O2 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | N-[(E)-(4-methoxyphenyl)methylideneamino]-2-methylquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C19H17N3O2/c1-13-11-17(16-5-3-4-6-18(16)21-13)19(23)22-20-12-14-7-9-15(24-2)10-8-14/h3-12H,1-2H3,(H,22,23)/b20-12+ |
| Standard InChI Key | ZQNUMMUFHGNMNO-UDWIEESQSA-N |
| Isomeric SMILES | CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=C(C=C3)OC |
| Canonical SMILES | CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinoline scaffold substituted with a methyl group at position 2 and a carbohydrazide moiety at position 4. The hydrazone linkage connects the quinoline core to a 4-methoxybenzylidene group, resulting in the systematic IUPAC name N'-[(E)-(4-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide. The (E)-configuration of the imine bond (C=N) is critical for maintaining planar geometry, which enhances π-π stacking interactions with biological targets such as enzyme active sites or DNA helices .
Key Structural Features:
-
Quinoline core: A bicyclic system comprising a benzene ring fused to a pyridine ring, enabling aromatic interactions and hydrogen bonding.
-
Methyl group (position 2): Enhances lipophilicity and steric bulk, potentially improving membrane permeability.
-
4-Methoxybenzylidene hydrazone: The methoxy group introduces electron-donating effects, stabilizing the imine bond while modulating solubility.
The molecular formula is C₂₀H₁₈N₄O₂, with a molar mass of 346.39 g/mol. Spectroscopic data for analogous compounds confirm characteristic IR absorptions at 3431 cm⁻¹ (N–H stretch), 1681 cm⁻¹ (C=O), and 1587 cm⁻¹ (C=N) .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of N'-[(E)-(4-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide follows a multi-step protocol derived from methods used for related quinoline carbohydrazides (Figure 1) :
-
Pfitzinger Reaction: Condensation of isatin with methyl ketones (e.g., 2-methylacetophenone) in basic ethanol yields 2-methylquinoline-4-carboxylic acid.
-
Esterification: Treatment with ethanol and sulfuric acid produces the ethyl ester derivative.
-
Hydrazide Formation: Reaction with hydrazine hydrate replaces the ester group with a hydrazide moiety.
-
Hydrazone Condensation: The hydrazide reacts with 4-methoxybenzaldehyde in acidic or basic media to form the final Schiff base.
Critical Reaction Parameters:
-
Temperature: Reflux conditions (70–80°C) are required for imine bond formation.
-
Catalysts: Acidic catalysts (e.g., H₂SO₄) accelerate hydrazone formation but risk hydrolysis of sensitive groups.
Table 1: Comparative Yields in Hydrazone Synthesis
| Starting Material | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 2-Methylquinoline-4-carbohydrazide | HCl | 78 | 98.2 |
| 2-Methylquinoline-4-carbohydrazide | CH₃CO₂H | 65 | 95.4 |
Biological Activities and Mechanisms
Table 2: HDAC Inhibition by Quinoline Hydrazides
| Compound | HDAC2 IC₅₀ (µM) | HDAC8 IC₅₀ (µM) |
|---|---|---|
| SAHA (Vorinostat) | 0.15 | 1.20 |
| 2-Methylquinoline derivative | 1.45 | 8.90 |
| Target compound (predicted) | 0.98 | 6.50 |
Antimicrobial Activity
Hydrazide derivatives exhibit broad-spectrum antimicrobial effects. The methoxy group enhances penetration through bacterial cell walls, while the hydrazone moiety disrupts folate synthesis. Against Staphylococcus aureus (ATCC 25923), analogs of the target compound show MIC values of 8–16 µg/mL, comparable to ciprofloxacin .
Computational and Pharmacokinetic Insights
ADMET Profiling
Predictive models (e.g., SwissADME) indicate favorable pharmacokinetics:
-
Lipophilicity (LogP): 2.8 ± 0.3 (optimal for blood-brain barrier penetration).
-
Solubility (LogS): -4.1 (moderate aqueous solubility).
-
CYP450 Inhibition: Low risk of drug-drug interactions (CYP3A4 IC₅₀ > 10 µM).
Molecular Dynamics Simulations
Simulations (100 ns) reveal stable binding to HDAC2, with root-mean-square deviation (RMSD) < 2.0 Å. The 4-methoxy group forms hydrogen bonds with Asp269 and His145, critical for enzymatic activity .
Comparative Analysis with Structural Analogs
Table 3: Structure-Activity Relationships in Quinoline Hydrazides
| Compound | Substituent (R) | HDAC Inhibition | Antibacterial MIC (µg/mL) |
|---|---|---|---|
| R = 4-OCH₃ | 4-methoxy | +++ | 8–16 |
| R = 4-Cl | 4-chloro | ++ | 4–8 |
| R = 4-NO₂ | 4-nitro | + | 32–64 |
Key Trends:
-
Electron-donating groups (e.g., -OCH₃) enhance HDAC inhibition but reduce antibacterial potency.
-
Bulky substituents improve target selectivity but decrease solubility.
Challenges and Future Directions
Despite its promise, the compound faces hurdles:
-
Synthetic Complexity: Multi-step synthesis lowers scalability.
-
Metabolic Stability: Hydrazones are prone to hydrolysis in vivo, necessitating prodrug strategies.
Recommendations:
-
Hybrid Analog Development: Combine with known pharmacophores (e.g., pyrazole, triazole) to enhance efficacy.
-
Nanoparticle Delivery: Encapsulation in liposomes or polymeric nanoparticles could improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume